Cas no 88561-78-8 (Benzoic acid, 4-(4-propylcyclohexyl)-)

Benzoic acid, 4-(4-propylcyclohexyl)- structure
88561-78-8 structure
Product Name:Benzoic acid, 4-(4-propylcyclohexyl)-
Numero CAS:88561-78-8
MF:C16H22O2
MW:246.344685077667
CID:628643
PubChem ID:4552940
Update Time:2025-04-19

Benzoic acid, 4-(4-propylcyclohexyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid, 4-(4-propylcyclohexyl)-
    • N10458
    • P2438
    • 88561-78-8
    • NCGC00339993-01
    • SR-01000388880
    • AKOS001483203
    • trans-4-(4-n-Propylcyclohexyl)benzoic acid
    • DS-12817
    • 4-(trans-4-n-Propylcyclohexyl)benzoicacid
    • 4-[(1S,4R)-4-PROPYLCYCLOHEXYL]BENZOIC ACID
    • SB66820
    • Oprea1_223399
    • SR-01000388880-1
    • 65355-29-5
    • CCG-103086
    • EU-0033363
    • CS-W010233
    • p-(trans-4-propylcyclohexyl)benzoic acid
    • trans-4-Propyl Cyclohexyl Benzoic Acid
    • A835083
    • MFCD06658177
    • AKOS015914917
    • 4-((1s,4r)-4-propylcyclohexyl)benzoic acid
    • DTXSID50983975
    • 4-(trans-4-n-Propylcyclohexyl)benzoic acid
    • VACLULPMEXHBMD-JOCQHMNTSA-N
    • FT-0641012
    • AMY25205
    • EN300-7371271
    • SY057958
    • SCHEMBL3267992
    • 4-(trans-4-propylcyclohexyl)benzoic acid
    • 4-(4-propylcyclohexyl)benzoic Acid
    • 4-(trans-4'-propylcyclohexyl) benzoic acid
    • AB01332974-02
    • SCHEMBL2770921
    • Inchi: 1S/C16H22O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3,(H,17,18)
    • Chiave InChI: VACLULPMEXHBMD-UHFFFAOYSA-N
    • Sorrisi: OC(C1C=CC(=CC=1)C1CCC(CCC)CC1)=O

Proprietà calcolate

  • Massa esatta: 246.161979940g/mol
  • Massa monoisotopica: 246.161979940g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 258
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.3
  • Superficie polare topologica: 37.3Ų
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.